1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of a suitable precursor.
Coupling Reactions: The final compound is formed by coupling the pyrazole, thiophene, and piperidine intermediates using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide: Similar structure but with a thiophene ring at a different position.
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl]piperidine-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)19-8-3-13(4-9-19)16(21)17-11-15(14-5-10-24-12-14)20-7-2-6-18-20/h2,5-7,10,12-13,15H,3-4,8-9,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQLEZAKHCYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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